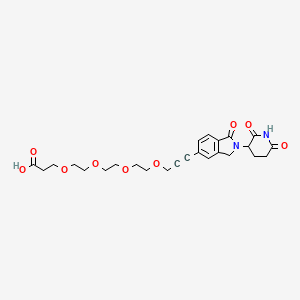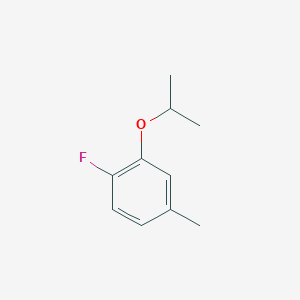
4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a trifluoromethoxy group and a methylsulfonyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy and methylsulfonyl groups onto an aniline ring. One common method involves the reaction of 4-nitroaniline with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. This is followed by the reduction of the nitro group to an amine and subsequent sulfonylation to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar structure but lacks the methylsulfonyl group.
4-Methylsulfonylaniline: Similar structure but lacks the trifluoromethoxy group.
4-Trifluoromethylsulfonylaniline: Contains both trifluoromethyl and sulfonyl groups but in different positions.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethoxy)aniline is unique due to the combination of both trifluoromethoxy and methylsulfonyl groups on the aniline ring
Propriétés
Formule moléculaire |
C8H8F3NO3S |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
4-methylsulfonyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(13,14)5-2-3-6(12)7(4-5)15-8(9,10)11/h2-4H,12H2,1H3 |
Clé InChI |
KVQFTUGTBXTHND-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


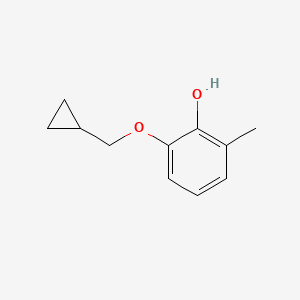
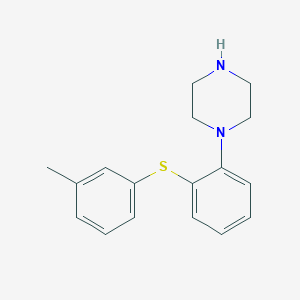

![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
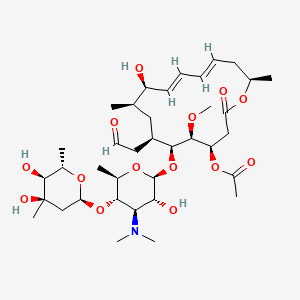
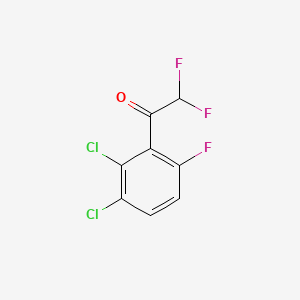

![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

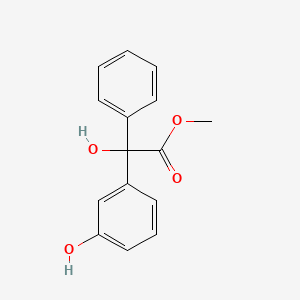
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
